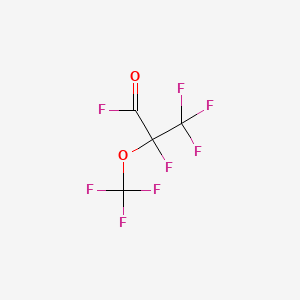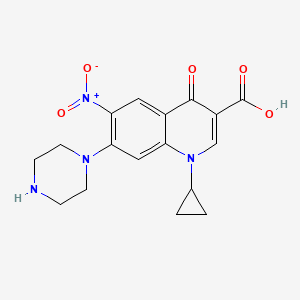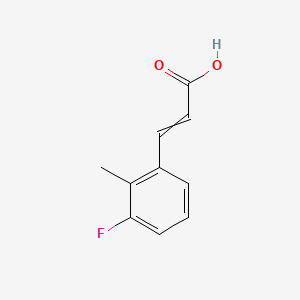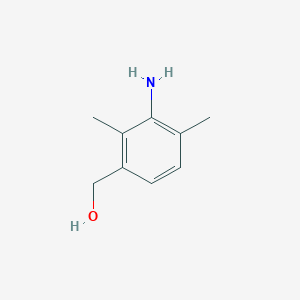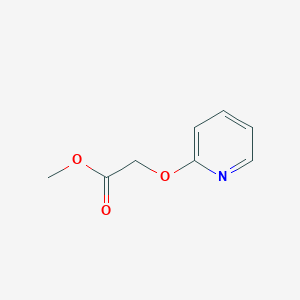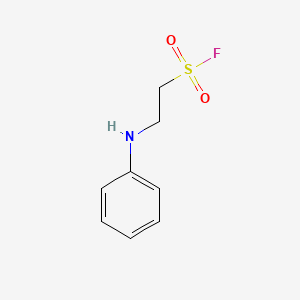
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry .
Preparation Methods
The synthesis of 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst . Another method includes the direct fluorosulfonylation of anilinoethane using fluorosulfonyl radicals . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can also undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and phase transfer catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to selectively modify amino acid residues in proteins . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be compared with other sulfonyl fluorides such as phenylmethylsulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar reactivity and applications, this compound is unique in its specific structure and the types of reactions it can undergo . Other similar compounds include sulfonyl chlorides and sulfonyl bromides, which differ in their reactivity and stability .
Properties
CAS No. |
60353-00-6 |
|---|---|
Molecular Formula |
C8H10FNO2S |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-anilinoethanesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
CQFIAJJSUAJHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


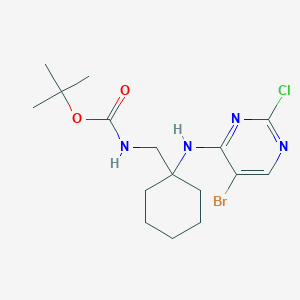
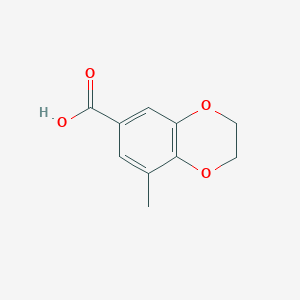
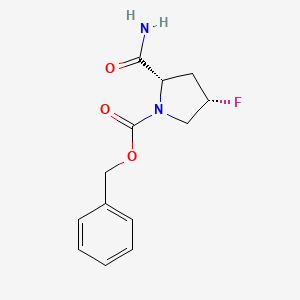
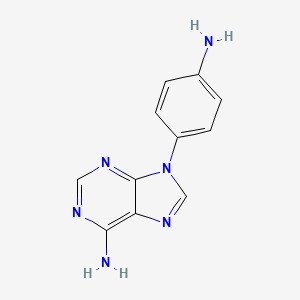
![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)
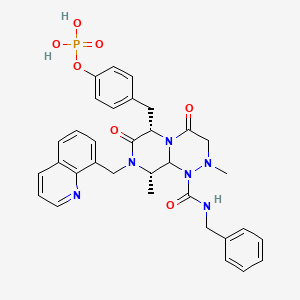
![7-Chloro-benzo[1,4]dioxin-2-one](/img/structure/B8753328.png)

